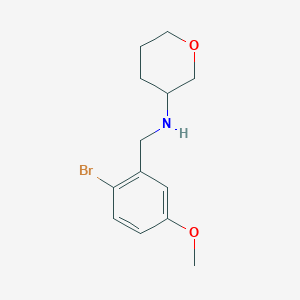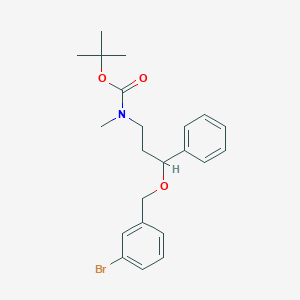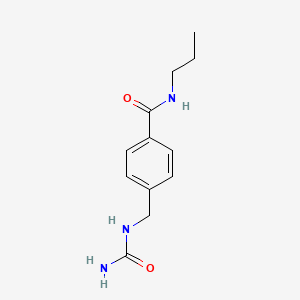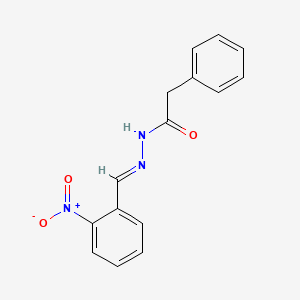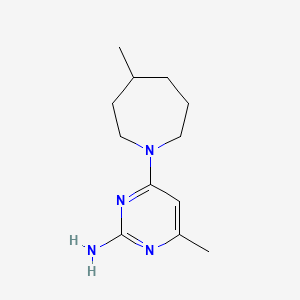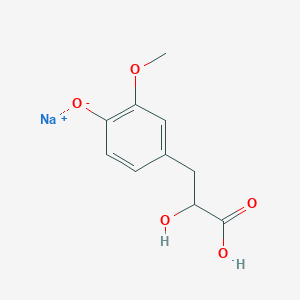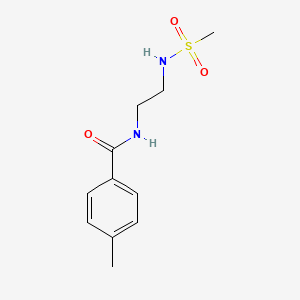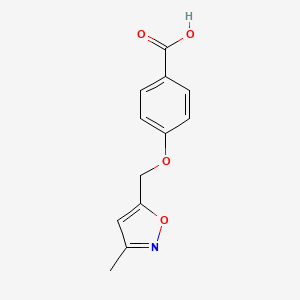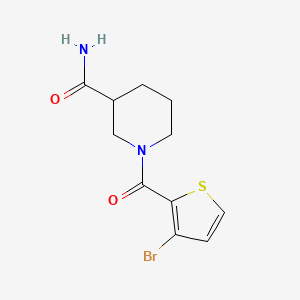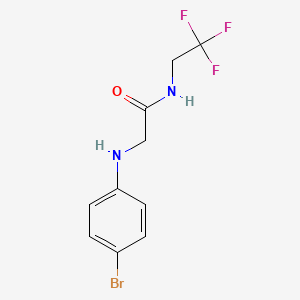
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
準備方法
The synthesis of 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and 2’-bromoacetophenone as starting materials . The process involves the following steps:
Formation of Indole Template: Phenylhydrazine reacts with 2’-bromoacetophenone in the presence of phosphoric acid to form the indole template.
Methylation: The indole template is then methylated using sodium hydride and methyl iodide.
化学反応の分析
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole undergoes various chemical reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:
Cross-Coupling Reactions: It is used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium catalysts.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of aryl halides and triflates.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Medicine: Its role in catalytic processes can be leveraged in the synthesis of pharmaceutical compounds.
作用機序
The mechanism by which 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand. It enhances the reactivity of palladium catalysts by stabilizing the catalytic intermediates and facilitating the formation of the desired products. The compound interacts with palladium through its phosphanyl group, forming a stable complex that can undergo various catalytic cycles .
類似化合物との比較
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is unique due to its bulky and electron-rich structure, which enhances its effectiveness as a ligand. Similar compounds include:
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
(2-Biphenyl)dicyclohexylphosphine: Known for its role in cross-coupling reactions.
Cyclohexyl JohnPhos: A variant with similar applications in catalytic processes.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
特性
分子式 |
C33H38NP |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(1-methyl-3-phenylindol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C33H38NP/c1-34-30-23-13-11-21-28(30)32(25-15-5-2-6-16-25)33(34)29-22-12-14-24-31(29)35(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2,5-6,11-16,21-24,26-27H,3-4,7-10,17-20H2,1H3 |
InChIキー |
ZOMIMKSFMPLYIJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


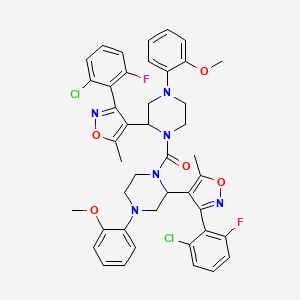
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
